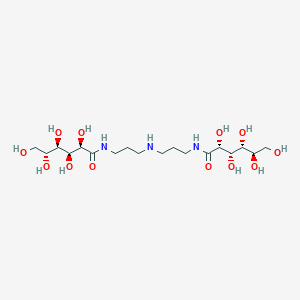
(2R,2'R,3S,3'S,4R,4'R,5R,5'R)-N,N'-(Azanediylbis(propane-3,1-diyl))bis(2,3,4,5,6-pentahydroxyhexanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a compound with the molecular formula C18H37N3O12 and a molecular weight of 487.50 . It is primarily used in proteomics research and is known for its solubility in DMF and methanol . The compound is stored at -20°C and has a melting point of 103-105°C .
Vorbereitungsmethoden
The synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves the reaction of D-gluconic acid with iminobis(trimethylene)amine under specific conditions. The reaction typically requires a solvent such as DMF or methanol and is conducted at controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N,N-[Iminobis(trimethylene)]bis-D-gluconamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the gluconamide moiety or the iminobis(trimethylene) backbone.
Wissenschaftliche Forschungsanwendungen
N,N-[Iminobis(trimethylene)]bis-D-gluconamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of complex molecules and as a catalyst in various reactions . In biology, it is employed in proteomics research to study protein interactions and functions . Industrially, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development .
Vergleich Mit ähnlichen Verbindungen
N,N-[Iminobis(trimethylene)]bis-D-gluconamide can be compared to other similar compounds such as N,N-bis(3-(D-gluconamido)propyl)deoxycholamide . While both compounds have similar functional groups and applications, N,N-[Iminobis(trimethylene)]bis-D-gluconamide is unique in its specific molecular structure and properties . Other similar compounds include various gluconamide derivatives and iminobis(trimethylene) compounds, each with their own unique characteristics and uses .
Eigenschaften
Molekularformel |
C18H37N3O12 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propylamino]propyl]hexanamide |
InChI |
InChI=1S/C18H37N3O12/c22-7-9(24)11(26)13(28)15(30)17(32)20-5-1-3-19-4-2-6-21-18(33)16(31)14(29)12(27)10(25)8-23/h9-16,19,22-31H,1-8H2,(H,20,32)(H,21,33)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
CLNVCDMSZJMEJA-KJCFRMDSSA-N |
Isomerische SMILES |
C(CNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(CNCCCNC(=O)C(C(C(C(CO)O)O)O)O)CNC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



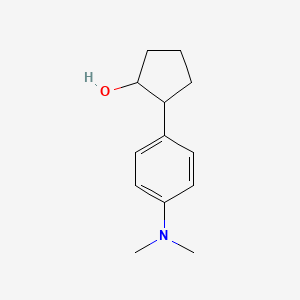
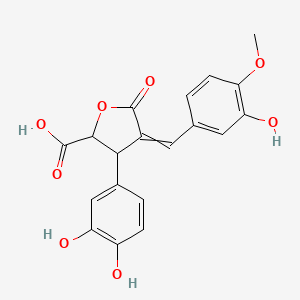
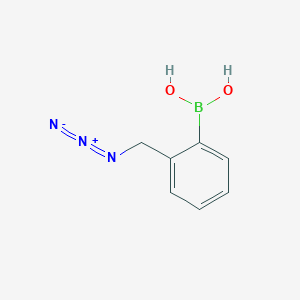
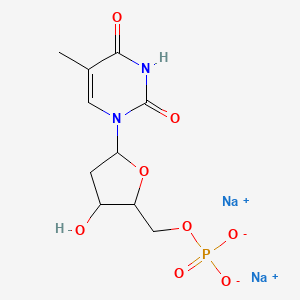
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
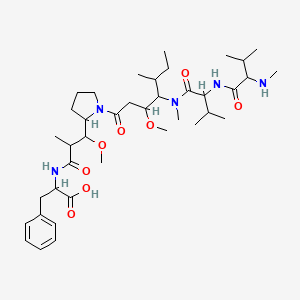
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
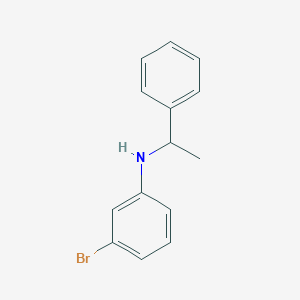
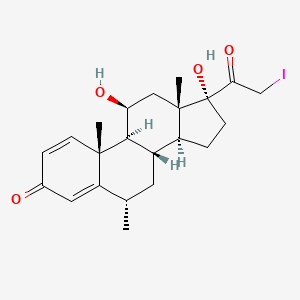
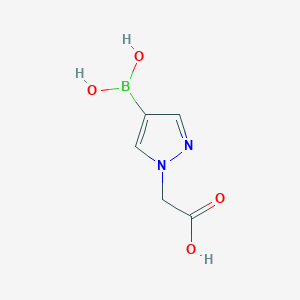
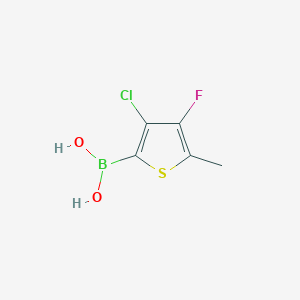
![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
